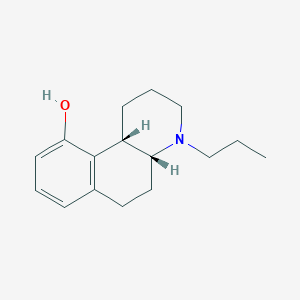
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as HPBQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the family of octahydrobenzoquinolines, which are known to have a variety of biological activities such as antitumor, antiviral, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline is not fully understood, but it has been proposed to involve the inhibition of DNA synthesis and cell proliferation. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV.
Effets Biochimiques Et Physiologiques
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to decrease the levels of glutathione, a major antioxidant in cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to inhibit the activity of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and toxins in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its high yield and purity, which makes it suitable for further research. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its potential toxicity, as it has been shown to induce oxidative stress and cell death in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for research on 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline for cancer therapy. Another area of interest is its potential use as an antiviral agent for the treatment of hepatitis B and HIV. Future studies should focus on the mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline against these viruses and its potential toxicity in humans. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline could be further modified to improve its bioavailability and reduce its toxicity, making it a more effective and safe therapeutic agent.
Méthodes De Synthèse
The synthesis of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline involves the reaction of 4-propyl-1,2,3,6-tetrahydropyridine with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Pictet-Spengler condensation, followed by reduction and oxidation steps to yield 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. This method has been optimized to produce 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in high yield and purity, making it suitable for further research.
Applications De Recherche Scientifique
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
109062-23-9 |
|---|---|
Nom du produit |
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline |
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol |
InChI |
InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1 |
Clé InChI |
PXQVPBZSEWLGIX-ZIAGYGMSSA-N |
SMILES isomérique |
CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O |
SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
SMILES canonique |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
Synonymes |
10-HPOBQ 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrochloride, (4aR-cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



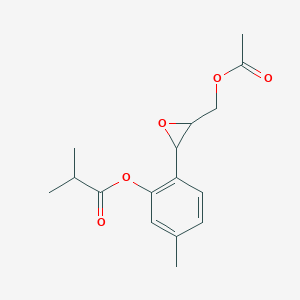
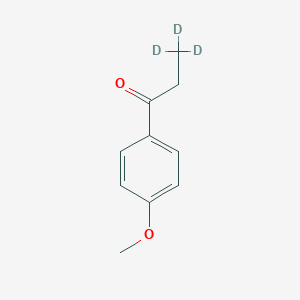
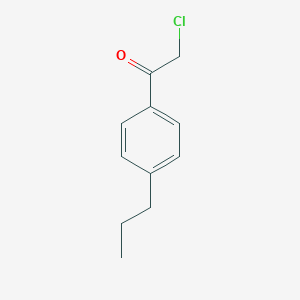

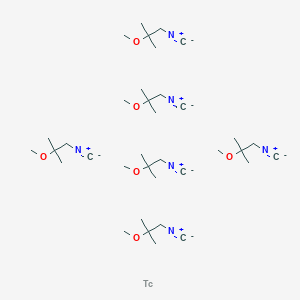
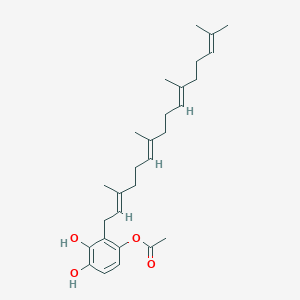


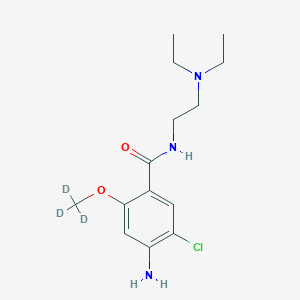



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
